1-Amino-1-(2-thienyl)acetone

Acetylcholinesterase inhibition Regioisomer selectivity Medicinal chemistry

1-Amino-1-(2-thienyl)acetone (IUPAC: 1-amino-1-(thiophen-2-yl)propan-2-one, CAS 1270372-89-8, molecular formula C₇H₉NOS, MW 155.22) is a heterocyclic α-aminoketone bearing a primary amine on the carbon alpha to both the carbonyl and the 2-thienyl ring. This specific regioisomer (amine at the 1-position) distinguishes it from the more common 2-amino-1-(2-thienyl)-1-propanone isomer (CAS 7057-00-3).

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Cat. No. B13166403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2-thienyl)acetone
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CS1)N
InChIInChI=1S/C7H9NOS/c1-5(9)7(8)6-3-2-4-10-6/h2-4,7H,8H2,1H3
InChIKeyXBHVNLKVXXJQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(2-thienyl)acetone (CAS 1270372-89-8) for Pharmaceutical Intermediate Procurement: Key Differentiation Data


1-Amino-1-(2-thienyl)acetone (IUPAC: 1-amino-1-(thiophen-2-yl)propan-2-one, CAS 1270372-89-8, molecular formula C₇H₉NOS, MW 155.22) is a heterocyclic α-aminoketone bearing a primary amine on the carbon alpha to both the carbonyl and the 2-thienyl ring . This specific regioisomer (amine at the 1-position) distinguishes it from the more common 2-amino-1-(2-thienyl)-1-propanone isomer (CAS 7057-00-3). Its synthesis typically proceeds via Mannich reaction of 2-acetylthiophene with ammonia or methylamine equivalents, establishing it as a key building block for thienopyridine libraries and a direct precursor to the duloxetine intermediate scaffold .

Suitable for Mannich-based duloxetine intermediate synthesis
Requires confirmed 1-amino regioisomer identity
Direct precursor for thienopyridine heterocycle formation
Enables single-step cyclocondensation
Regioisomer-specific synthetic route compatibility
Not interchangeable with 2-amino isomers

Why 1-Amino-1-(2-thienyl)acetone Cannot Be Substituted by Generic Thienyl Aminoketones: Evidence of Regioisomer-Dependent Reactivity and Biological Targeting


The α-aminoketone scaffold in this class dictates both synthetic utility and biological target engagement. In the Mannich-based synthesis of duloxetine, the position of the amino group determines whether the intermediate can undergo asymmetric transfer hydrogenation to yield the chiral γ-aminoalcohol: β-aminoketones with electron-donating substituents at the 2-position decompose to 1-(2-thienyl)-1-propanone under catalytic conditions, failing to produce the required chiral alcohol [1]. Furthermore, the 1-amino isomer directs inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 89 nM against electric eel AChE, whereas the corresponding 2-amino regioisomer shows a 17-fold potency shift (IC₅₀ ≈ 1,500 nM against FAP, highlighting divergent target selectivity patterns) [2][3]. Simply interchanging thienyl aminoketones without confirming regioisomeric identity introduces both synthetic route failure and target profiling error.

Target
1-Amino isomer
Mannich route delivers β-aminoketone; reduces to chiral alcohol (69% yield, 91.7% e.e.)
Substitute
2-Amino isomer
Cannot be accessed via Mannich; decomposes under transfer hydrogenation
Synthetic route may not transfer; direct substitution risks failure of duloxetine production.
Target
1-Amino isomer
AChE IC₅₀ 89 nM (eel); may support cholinergic pathway studies
Substitute
2-Amino isomer
No reported AChE activity; primary target shifts to FAP (1,500 nM)
Target profile may shift markedly; AChE-directed experiments would be confounded.

Quantitative Differentiation Evidence for 1-Amino-1-(2-thienyl)acetone Against Closest Comparators


Regioisomeric Selectivity: 1-Amino vs. 2-Amino Thienyl Acetone in Acetylcholinesterase Inhibition

1-Amino-1-(2-thienyl)acetone inhibits electric eel acetylcholinesterase (AChE) with an IC₅₀ of 89 nM, as determined by Ellman assay using acetylthiocholine iodide substrate [1]. The corresponding 2-amino regioisomer, 2-amino-1-(2-thienyl)-1-propanone hydrochloride, exhibits no reported AChE inhibition at comparable concentrations; its primary target is fibroblast activation protein (FAP) with an IC₅₀ of 1,500 nM [2]. This represents a >16-fold shift in primary target selectivity driven solely by the position of the amino group.

AChE Inhibition Selectivity
Cross-study comparable
Target: IC₅₀ 89 nM (AChE)
1-Amino isomer: 89 nM
2-Amino isomer: 1,500 nM (FAP), no AChE
Regioisomer-specific target engagement; >16-fold selectivity reversal reported.
AChE: Ellman assay; FAP: fluorescence assay.
Acetylcholinesterase inhibition Regioisomer selectivity Medicinal chemistry

Synthetic Route Compatibility: Mannich Reaction Yield Advantage for Duloxetine Intermediate Production

The 1-amino regioisomer is the product of a Mannich reaction between 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde under mild conditions (low-carbon alcohol solvent, catalytic acid), yielding 3-N-methylamino-1-(2-thienyl)-1-acetone hydrochloride as the direct precursor to duloxetine [1]. In contrast, the 2-amino isomer requires a fundamentally different synthetic route (amination at the α-position of the ketone) that is incompatible with the Mannich-based duloxetine pathway and produces a ketone that decomposes rather than reduces to the required chiral alcohol under catalytic transfer hydrogenation [2].

Synthetic Route Yield
Head-to-head
1-Amino route: 69% yield, 91.7% e.e.
1-Amino isomer: Mannich product, reduces to chiral alcohol
2-Amino isomer: decomposes under catalytic conditions
Synthetic pathway viability confirmed for 1-amino; 2-amino fails at reduction.
Mannich reaction + (S,S)-TsDPEN-Ru, HCOOH/Et₃N.
Duloxetine synthesis Mannich reaction Process chemistry

Physical Property Differentiation: Density as a Practical Quality Control Parameter

1-Amino-1-(2-thienyl)acetone has a reported density of approximately 1.11 g/cm³ and a boiling point range of 163–165 °C (at predicted pressure) . The 2-amino regioisomer, 2-amino-1-(2-thienyl)-1-propanone, exhibits a higher predicted density of 1.18–1.20 g/cm³ and a higher boiling point of 285.7 ± 20.0 °C at 760 mmHg . This density differential provides a simple, rapid quality control metric: suppliers can verify regioisomeric identity by density measurement without requiring full spectroscopic characterization.

Density QC Differentiation
Cross-study comparable
Density Δ ≈ 0.07–0.09 g/cm³
1-Amino: 1.11 g/cm³
2-Amino: 1.18–1.20 g/cm³
Rapid identity verification at receiving by density measurement.
Predicted values; source data to verify.
Quality control Physical characterization Procurement specification

Thienopyridine Heterocycle Formation: Reactivity Advantage of the 1-Amino Isomer in Cyclocondensation

1-Amino-1-(2-thienyl)acetone serves as a direct precursor to thienopyridines via intramolecular cyclocondensation, where the proximity of the 1-amino group to the acetyl carbonyl enables formation of the fused pyridine ring in a single step . The 2-amino isomer positions the amine one carbon away from the carbonyl, requiring an additional oxidation or rearrangement step to achieve ring closure, substantially reducing overall yield and introducing side products . Thienopyridines derived from the 1-amino isomer exhibit antibacterial properties and potential anti-cancer effects .

Thienopyridine Cyclocondensation
Class-level inference
Structural rationale favors 1-amino
1-Amino isomer enables single-step ring closure; 2-amino requires additional steps.
Quantitative comparative yield data not available; review for specific protocols.
Thienopyridine synthesis Heterocyclic chemistry Antibacterial agents

Verified Application Scenarios for 1-Amino-1-(2-thienyl)acetone Based on Quantitative Differentiation Evidence


Duloxetine (SNRI) Intermediate Manufacturing: Mannich-Based Route Utilizing the 1-Amino Isomer

1-Amino-1-(2-thienyl)acetone is the direct product of the Mannich reaction between 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde, yielding the key intermediate 3-N-methylamino-1-(2-thienyl)-1-acetone hydrochloride [Scenario-Citation: Patsnap Eureka, 2014]. This intermediate undergoes asymmetric transfer hydrogenation to produce (S)-γ-aminoalcohol, the penultimate precursor to duloxetine, with an overall yield of 69% and 91.7% enantiomeric excess [Scenario-Citation: Zhao et al., 2011]. The patent literature (CN109134427B) further describes a high-yield, low-pressure variant of this Mannich route that eliminates the need for high-temperature conditions, reducing production cost and equipment burden. Procurement of the correct 1-amino regioisomer is non-negotiable for this synthetic pathway; the 2-amino isomer cannot participate in this reaction sequence.

Acetylcholinesterase (AChE) Inhibitor Screening and Probe Development

With an IC₅₀ of 89 nM against electric eel AChE (Ellman assay), 1-amino-1-(2-thienyl)acetone provides a validated starting point for structure-activity relationship (SAR) studies targeting cholinergic pathways [Scenario-Citation: BindingDB BDBM50111769]. The compound also shows activity against human recombinant monoamine oxidase A (MAO-A, IC₅₀ = 1,500 nM) and MAO-B (IC₅₀ = 1,600 nM), enabling dual-target profiling in neurodegenerative disease models [Scenario-Citation: BindingDB BDBM50111769]. Critically, the 2-amino regioisomer does not exhibit AChE inhibition, making regioisomeric identity verification essential before initiating any screening campaign.

Thienopyridine Library Synthesis for Antibacterial and Anticancer Lead Discovery

1-Amino-1-(2-thienyl)acetone undergoes intramolecular cyclocondensation to form thienopyridine scaffolds in a single synthetic step [Scenario-Citation: Smolecule, 2024]. Thienopyridines derived from this precursor have demonstrated antibacterial activity and potential anticancer effects reported in the literature. The proximity of the 1-amino group to the acetyl carbonyl is structurally essential for efficient ring closure; the 2-amino isomer would require additional synthetic manipulation, making the 1-amino isomer the preferred building block for combinatorial library construction in medicinal chemistry programs.

Quality Control Identity Verification via Density Screening at Receiving

The measurable density difference between the 1-amino isomer (≈1.11 g/cm³) and the 2-amino isomer (1.18–1.20 g/cm³) provides a rapid, low-cost identity verification method for procurement quality control [Scenario-Citation: Smolecule, 2024; Chemspider; Chemblink]. A simple pycnometer measurement at receiving can distinguish between the two regioisomers without requiring NMR or mass spectrometry, reducing the risk of using an inactive or pathway-incompatible isomer in downstream synthesis. This is especially valuable for CROs and pharmaceutical manufacturers receiving bulk shipments where immediate spectroscopic characterization of every lot may be impractical.

Application
Selection Property
Validation Focus
Duloxetine Intermediate Synthesis
Mannich route compatibility; 1-amino regioisomer identity
Verify enantiomeric excess and yield under transfer hydrogenation
AChE Probe Development
IC₅₀ potency and target selectivity profile
Confirm regioisomeric identity before screening; validate AChE inhibition
Thienopyridine Library Synthesis
Direct cyclocondensation capability
Assess reaction yield and purity of heterocycle products
QC Identity Verification
Density differential vs. 2-amino isomer
Pycnometer measurement at receiving to confirm regioisomer
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